

A Comparative Guide to Photoinitiators for Vat Photopolymerization 3D Printing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminobenzophenone

Cat. No.: B072274

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The rapid advancement of vat photopolymerization 3D printing technologies, such as stereolithography (SLA) and digital light processing (DLP), has opened new frontiers in fields ranging from regenerative medicine to personalized drug delivery systems. The choice of photoinitiator, a key component in the photocurable resin, is critical to the success of the printing process, influencing everything from print speed and resolution to the biocompatibility of the final product. This guide provides a comparative analysis of common photoinitiators, supported by experimental data and detailed protocols, to aid in the selection of the optimal photoinitiator for your research and development needs.

Overview of Photoinitiator Types

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.^{[1][2]} They are broadly classified into two main types based on their mechanism of action.

- Type I Photoinitiators (Cleavage Type): These initiators undergo unimolecular bond cleavage upon irradiation to form two free radicals.^{[3][4][5][6][7]} This process is generally efficient and leads to high polymerization rates.^{[3][6]} Examples include phosphine oxides like TPO and BAPO.^[8]
- Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist (often an amine) to generate free radicals.^{[3][5][6][9]} Upon light absorption, the photoinitiator

enters an excited state and then abstracts a hydrogen atom from the co-initiator, which then becomes the initiating radical.[3][9] Camphorquinone (CQ) is a well-known example, especially in dental applications.[10][11][12]

- Cationic Photoinitiators: These initiators generate a strong acid upon irradiation, which then initiates cationic polymerization, typically of epoxides or vinyl ethers.[13][14] This type of polymerization is advantageous for its low shrinkage and high-performance properties.[15]

Comparative Analysis of Common Photoinitiators

The selection of a photoinitiator is dependent on the light source of the 3D printer, the desired properties of the printed object, and, critically for biomedical applications, its biocompatibility. Below is a comparative overview of some of the most widely used photoinitiators.

Photoinitiator	Type	Peak Absorption (nm)	Advantages	Disadvantages	Common Applications
Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)	Type I	~380-400[16]	High reactivity, good through-cure capability, suitable for visible light printers.[16][17]	Can be cytotoxic at higher concentrations.[8]	General purpose 3D printing, dental resins, high-resolution printing.[16][17][18]
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO)	Type I	~350-450[8]	Excellent polymerization efficiency (up to four radicals per molecule).[8]	Can cause discoloration, higher cytotoxicity compared to TPO and CQ.[8][19]	Widely used in commercial resins, but caution is advised for biomedical applications.[19]
Irgacure 2959	Type I	~275 (activated at 365 nm)[20]	Low cytotoxicity, widely used in hydrogel and bio-ink formulations.[20][21]	Poor water solubility, less efficient than other initiators.[20]	Bioprinting, hydrogel scaffolds for tissue engineering.[21][22]
Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)	Type I	~375	High water solubility, good biocompatibility, more efficient than Irgacure 2959.[23]	Can still exhibit cytotoxicity at high concentrations.[23]	Bioprinting, especially for cell-laden hydrogels.[23]

Camphorquinone (CQ)	Type II	~468[10][24]	Low toxicity, sensitive to blue light, widely used in dental composites. [10][11][12]	Requires a co-initiator, can cause yellowing of the final product.[11][12]	Dental resins and composites. [10][11][12]
Ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPO-L)	Type I	~350-430[8]	High biocompatibility, excellent transparency. [8]	Relatively new, less data available compared to other initiators.	Dental 3D printing resins.[8]

Quantitative Performance Data

The following tables summarize key performance metrics for selected photoinitiators. It is important to note that these values can vary significantly depending on the specific resin formulation, light intensity, and experimental setup.

Table 1: Cytotoxicity of Photoinitiators

Photoinitiator	Cell Line	Concentration	Cell Viability (%)	Reference
Irgacure 2959	Mesenchymal Stem Cells	0.5% (w/v)	Good	[23]
LAP	Mesenchymal Stem Cells	0.5% (w/v)	Good	[23]
Irgacure 2959	Mesenchymal Stem Cells	0.9% (w/v)	Low	[23]
LAP	Mesenchymal Stem Cells	0.9% (w/v)	Significantly higher than Irgacure 2959	[23]
BAPO	L-929	25 μ M	Significant decrease	[8]
TPO	L-929	25 μ M	Significant decrease	[8]
TPO-L	L-929	25 μ M	Significantly higher than BAPO and TPO	[8]

Table 2: Curing Properties

Photoinitiator	Resin System	Concentration (wt%)	Curing Condition	Double Bond Conversion (%)	Reference
TPO-L	Methacrylate	1.18	405 nm DLP	~80-100% elongation at break	[25]
BAPO	Bis-EMA	0.1	398 nm LED (1s)	Highest through-cure	[26]
BAPO	Bis-EMA	1.0	398 nm LED (60s)	~66-76%	[26]

Experimental Protocols

Protocol 1: Evaluation of Photoinitiator Cytotoxicity

This protocol outlines a general method for assessing the cytotoxicity of photoinitiators using a cell viability assay.

Materials:

- L-929 fibroblast cell line (or other relevant cell line)
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
- Photoinitiator stock solutions of varying concentrations
- 96-well cell culture plates
- Cell counting kit (e.g., CCK-8)
- Incubator (37°C, 5% CO2)
- Microplate reader

Methodology:

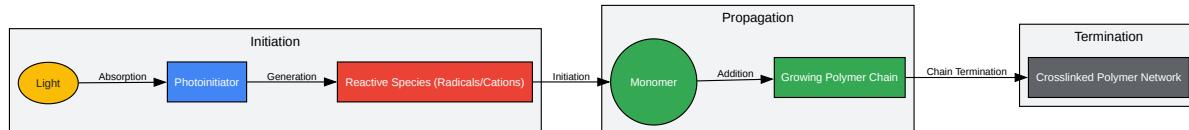
- Seed L-929 cells into a 96-well plate at a density of 1×10^4 cells/well and incubate for 24 hours.
- Prepare serial dilutions of the photoinitiator in DMEM.
- Remove the old medium from the wells and add 100 μ L of the prepared photoinitiator solutions to each well. Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with fresh medium only).
- Incubate the plate for another 24 hours.
- Add 10 μ L of CCK-8 solution to each well and incubate for 2-4 hours.

- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the negative control.

Protocol 2: Measurement of Degree of Conversion (DoC)

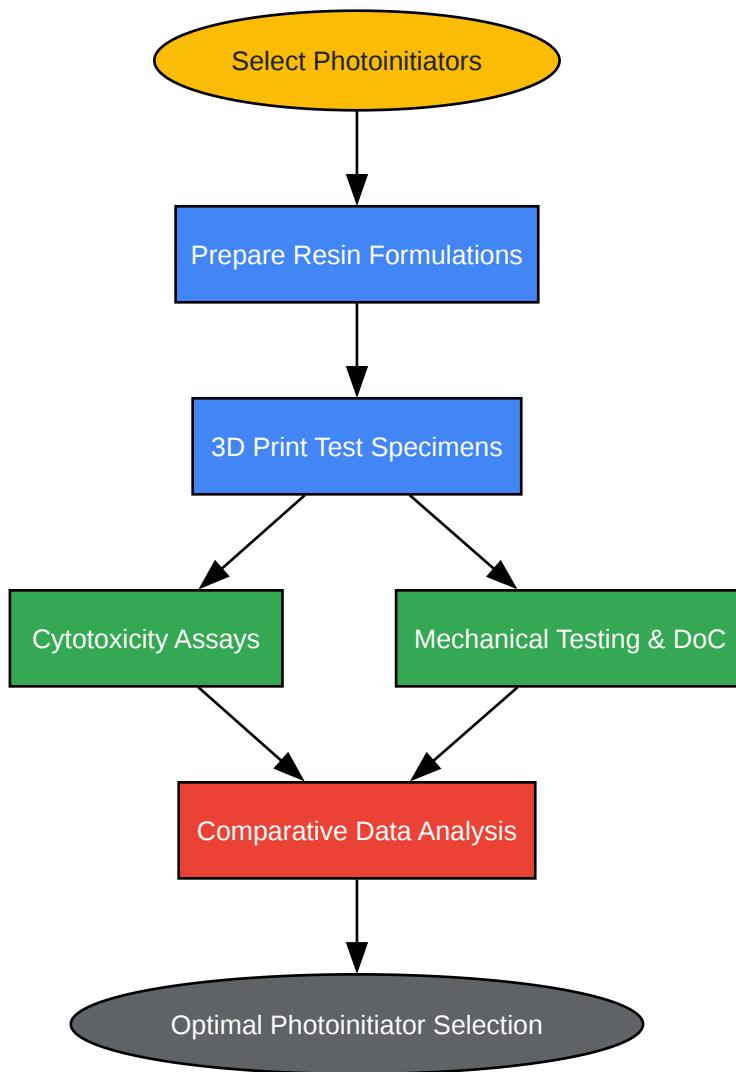
This protocol describes how to determine the extent of polymerization of a resin using Fourier-transform infrared (FTIR) spectroscopy.

Materials:


- Photocurable resin containing the photoinitiator
- FTIR spectrometer with an attenuated total reflectance (ATR) accessory
- 3D printer or a UV/Vis light source with a controlled intensity
- Glass slides and spacers of a defined thickness

Methodology:

- Record the FTIR spectrum of the uncured liquid resin. Identify the peak corresponding to the reactive functional group (e.g., the C=C bond in acrylates at \sim 1635 cm⁻¹).
- Prepare a thin film of the resin between two glass slides using the spacers.
- Cure the resin using the 3D printer's light source for a defined exposure time and intensity.
- Record the FTIR spectrum of the cured polymer.
- The degree of conversion can be calculated from the change in the peak area of the reactive functional group before and after curing, normalized to an internal standard peak that does not change during polymerization.


Visualizing Photopolymerization and Experimental Workflow

The following diagrams illustrate the fundamental process of photopolymerization and a typical workflow for comparing photoinitiators.

[Click to download full resolution via product page](#)

Caption: The process of free-radical photopolymerization.

[Click to download full resolution via product page](#)

Caption: Workflow for comparing photoinitiator performance.

Conclusion

The selection of a photoinitiator is a multifaceted decision that requires careful consideration of the specific application. For biomedical applications, particularly in drug development and tissue engineering, biocompatibility is paramount. While traditional photoinitiators like TPO and BAPO offer high efficiency, newer, more biocompatible options like LAP and TPO-L are emerging as promising alternatives. This guide provides a foundation for researchers to make informed decisions by presenting a comparative analysis of common photoinitiators, along with the methodologies to evaluate their performance in-house. As the field of 3D printing continues

to evolve, so too will the landscape of photoinitiators, paving the way for safer and more effective printed materials for a wide range of scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Biomaterials Adapted to Vat Photopolymerization in 3D Printing: Characteristics and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. researchgate.net [researchgate.net]
- 6. Photoinitiators Formulation Overview | Bomar Blog [bomar-chem.com]
- 7. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity, Colour Stability and Dimensional Accuracy of 3D Printing Resin with Three Different Photoinitiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP2130817A1 - Polymerizable Type II photoinitiators and curable compositions - Google Patents [patents.google.com]
- 10. Sinocure® CQ - DL-Camphorquinone Photoinitiator for Dental Materials [sinocurechem.com]
- 11. The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. hampfordresearch.com [hampfordresearch.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. radtech.org [radtech.org]

- 16. Optimizing Photoinitiator Concentration in 3D-Printed Resins for Provisional Dental Restorations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbino.com]
- 18. 2,4,6-trimethylbenzoyldiphenyl phosphine oxide Manufacturer & Suppliers |ELRASA-Phl - Elchemy [elchemy.com]
- 19. Materials Testing for the Development of Biocompatible Devices through Vat-Polymerization 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advanced BioMatrix - Irgacure 2959 (365nm) #5200 [advancedbiomatrix.com]
- 21. 3D bioprinting and photocrosslinking: emerging strategies & future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Hydrogel-based reinforcement of 3D bioprinted constructs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Irgacure 2959 and lithium phenyl-2,4,6-trimethylbenzoylphosphinate on cell viability, physical properties, and microstructure in 3D bioprinting of vascular-like constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Camphorquinone - Wikipedia [en.wikipedia.org]
- 25. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 26. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Photoinitiators for Vat Photopolymerization 3D Printing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072274#comparative-analysis-of-photoinitiators-for-3d-printing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com